molecular formula C22H26N4O3 B2386387 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one CAS No. 683797-59-3

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

Cat. No.: B2386387
CAS No.: 683797-59-3
M. Wt: 394.475
InChI Key: VNSFIXXXHXWVTO-UHFFFAOYSA-N
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Description

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, a phenyl group, and a diethylamino propylamino side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the nitro group and the phenyl group. The final step involves the attachment of the diethylamino propylamino side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical structure and composition.

Chemical Reactions Analysis

Types of Reactions

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino propylamino side chain can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

  • 4-aminoquinoline
  • 4-nitroquinoline
  • 4-phenylquinoline

Uniqueness

What sets 4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino propylamino side chain, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(diethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-3-24(4-2)16-10-15-23-20-18-13-8-9-14-19(18)25(17-11-6-5-7-12-17)22(27)21(20)26(28)29/h5-9,11-14,23H,3-4,10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSFIXXXHXWVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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